2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine
Description
Structural Overview: The compound 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine features a pyrazine core with two key substituents:
- Position 3: A phenoxy group connected to a piperazine ring via a carbonyl linker, which is further substituted with a pyridin-2-yl moiety.
Properties
IUPAC Name |
[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-20-9-14-31(15-10-20)24-25(29-13-12-28-24)34-22-7-5-21(6-8-22)26(33)32-18-16-30(17-19-32)23-4-2-3-11-27-23/h2-8,11-13,20H,9-10,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBLXRRUCZCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
Jones’ method involves condensing α-amino acid amides with 1,2-dicarbonyl compounds in methanol under basic conditions (e.g., NaOH). For example, methylglyoxal and glycinamide yield 2,3-dimethylpyrazine. While this route is efficient for symmetrical pyrazines, unsymmetrical derivatives require careful control of stoichiometry and reaction time to minimize isomer formation.
Oxidation of Dihydropyrazine Derivatives
Dihydropyrazine intermediates, generated from 1,2-diaminoethane and 1,2-diketones, are oxidized using CuO or MnO₂ to yield pyrazine rings. This method is preferred for its scalability and compatibility with electron-withdrawing substituents. For the target compound, 2,3-dichloropyrazine serves as a versatile intermediate, enabling subsequent functionalization at positions 2 and 3.
Functionalization at Position 3: Phenoxy Group Installation
The phenoxy moiety is introduced via SNAr using 4-hydroxybenzoic acid derivatives.
Synthesis of 4-Carboxyphenoxy Intermediate
- Substrate : 2,3-Dichloropyrazine.
- Nucleophile : 4-Hydroxybenzoic acid (1.2 equivalents).
- Base : Na₂CO₃ (2.5 equivalents).
- Solvent : DCM/water biphasic system.
- Conditions : Stirred at room temperature for 24 hours.
Characterization Data :
Piperazine-1-Carbonyl Linkage Formation
The carboxylic acid is coupled to 4-(pyridin-2-yl)piperazine via amide bond formation.
Coupling Protocol
Workup
The reaction is quenched with water, extracted with ethyl acetate, and purified via flash chromatography (0–5% methanol/DCM).
Characterization Data :
- Yield : 65%.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.40 (d, 1H, pyridine-H), 7.80–7.60 (m, 4H, aryl-H), 3.90–3.50 (m, 8H, piperazine-H).
Final Assembly and Global Deprotection
The fully substituted pyrazine is deprotected under acidic conditions (e.g., 4M HCl in methanol) to remove Boc groups, if present.
Optimization Note :
- Temperature : 0°C to room temperature prevents side reactions.
- Purification : Recrystallization from methanol/ether yields the final compound as a hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref.) |
|---|---|---|
| Pyrazine Core | Oxidation | Condensation |
| Phenoxy Installation | SNAr in DCM | SNAr in DMF |
| Coupling Agent | HATU | EDC/HCl |
| Overall Yield | 42% | 35% |
Method A offers higher yields due to optimized coupling conditions, whereas Method B reduces costs through simpler reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazine core, which is often associated with biological activity. Its molecular formula is and it possesses a complex structure that includes piperidine and piperazine moieties, which are known for their pharmacological properties . The presence of these nitrogen-containing rings enhances its potential as a therapeutic agent.
Antitumor Activity
Recent studies have highlighted the potential of pyrazine derivatives as antitumor agents. The compound's structure allows it to interact with various biological targets, making it a candidate for cancer treatment. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting tumor growth by targeting specific protein kinases involved in cancer progression .
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds containing piperidine have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. The structural similarities with known psychoactive compounds warrant further investigation into its effects on the central nervous system .
Synthesis and Development
The synthesis of 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine involves multiple steps, typically starting from simpler precursors. Recent synthetic methodologies have focused on optimizing yields and reducing toxicity during the synthesis process. For example, approaches utilizing microwave-assisted synthesis have been reported to enhance reaction efficiency while minimizing by-products .
Case Studies and Research Findings
Conclusion and Future Directions
The compound 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine presents a promising scaffold for further research in medicinal chemistry. Its structural components suggest diverse applications ranging from oncology to neuropharmacology. Future studies should focus on detailed pharmacokinetic profiles, toxicity assessments, and the exploration of its mechanism of action to fully realize its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs and their pharmacological or physicochemical properties:
Key Research Findings and Structural Insights
Physicochemical Properties
- Lipophilicity : The 4-methylpiperidine and aromatic rings contribute to moderate logP values (~3–4), balancing blood-brain barrier penetration and solubility.
- Solubility: Sulphonate (compound 3f) or imidazole (BJ06761) substituents improve aqueous solubility compared to the target compound’s phenoxy group .
Biological Activity
The compound 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anti-tubercular properties, interactions with various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A pyrazine core
- A piperidine ring
- A piperazine moiety
- A phenoxy substituent
This structural diversity is believed to contribute to its varied biological activities.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular potential of compounds related to the pyrazine class. For instance, derivatives similar to the target compound have shown significant activity against Mycobacterium tuberculosis.
Among these, derivatives with piperazine and pyridine functionalities exhibited promising results, indicating that modifications in the structure can enhance efficacy against tuberculosis.
The mechanism of action for compounds like the target molecule often involves inhibition of key enzymes or pathways in Mycobacterium tuberculosis. The presence of the piperazine ring is particularly noted for enhancing binding affinity to specific targets, which may include:
- Enzymes involved in cell wall synthesis
- Protein synthesis pathways
Study on Structure-Activity Relationship (SAR)
A study conducted by Zhou et al. demonstrated that modifications on the piperazine and phenoxy groups significantly influenced the biological activity of related compounds. The most active derivatives were those that maintained a balance between lipophilicity and polar functional groups, optimizing their interaction with bacterial membranes and intracellular targets .
Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on human embryonic kidney cells (HEK-293) to assess the safety profile of these compounds. The results indicated that several derivatives exhibited low toxicity, making them suitable candidates for further development in anti-tubercular therapies .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-(4-methylpiperidin-1-yl)-3-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenoxy}pyrazine, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with coupling a pyrazine core to substituted piperazine and piperidine moieties. Key steps include:
- Nucleophilic aromatic substitution for attaching the 4-methylpiperidine group to the pyrazine ring .
- Amide coupling (e.g., using carbodiimide reagents) to link the phenoxy group to the pyridinylpiperazine-carbonyl moiety .
Optimization requires controlling temperature (e.g., 0–25°C for coupling reactions), solvent selection (e.g., DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling) . Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. Q2. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry of substituents on the pyrazine and piperazine rings .
- HPLC (with UV detection at 254 nm) assesses purity, while HRMS validates molecular mass .
- X-ray crystallography resolves 3D conformation, particularly for verifying stereochemistry in the piperidine and piperazine moieties .
Advanced Research Questions
Q. Q3. How can researchers address low solubility of this compound in aqueous buffers during pharmacological assays?
Low solubility (common in piperazine/pyrazine derivatives) arises from hydrophobic aromatic groups. Mitigation strategies include:
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) on the phenoxy or pyridine rings while maintaining activity .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo studies .
Q. Q4. What computational methods are suitable for predicting target receptor interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D3 or serotonin receptors, leveraging the compound’s piperazine motif .
- MD simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100-ns trajectories, identifying key interactions (e.g., hydrogen bonds with Glu288 in D3 receptors) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine on pyridine) with binding affinity (Ki) to prioritize analogs .
Data Contradiction and Reproducibility
Q. Q5. How should researchers resolve discrepancies in reported IC50 values across studies?
Contradictions may stem from assay conditions (e.g., cell lines, incubation time). Best practices include:
- Standardized protocols : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and control for pH (7.4) and temperature (37°C) .
- Orthogonal assays : Validate kinase inhibition via both radiometric (e.g., ³²P-ATP) and fluorescence-based methods .
- Meta-analysis : Compare data across ≥3 independent studies to identify outliers (e.g., log-transformed IC50 values) .
Q. Q6. Why do certain synthetic routes yield variable enantiomeric purity, and how can this be controlled?
Racemization often occurs during piperidine ring formation. Solutions include:
- Chiral catalysts : Use (R)-BINAP with palladium to enforce stereochemistry during coupling .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane:isopropanol = 90:10) .
- Circular dichroism (CD) : Monitor optical activity at 220–260 nm to confirm enantiopurity (>98% ee) .
Biological Activity and Mechanistic Studies
Q. Q7. What in vitro models are optimal for evaluating this compound’s neuropharmacological potential?
- Radioligand binding assays : Screen for affinity (Ki) against D2/D3 receptors using ³H-spiperone .
- cAMP inhibition : Measure dopamine receptor antagonism in HEK293 cells transfected with hD3 receptors .
- hERG channel assays : Assess cardiac toxicity risk via patch-clamp electrophysiology (IC50 < 1 µM indicates high risk) .
Q. Q8. How can metabolic stability be improved for in vivo applications?
- Microsomal incubation : Identify metabolic hotspots (e.g., piperazine N-demethylation) using human liver microsomes + NADPH .
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., on methyl groups) to slow CYP450-mediated degradation .
- Prodrug design : Mask phenolic groups with acetyl esters to enhance half-life (>4 hours in plasma) .
Structural and Stability Challenges
Q. Q9. What strategies prevent degradation of the pyridinylpiperazine-carbonyl group under acidic conditions?
Q. Q10. How can researchers validate the compound’s stability in long-term storage?
- Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
- Stability-indicating HPLC : Monitor degradation products (e.g., free phenoxy acid at Rt = 8.2 min) .
- Karl Fischer titration : Ensure water content remains <0.5% in solid-state storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
